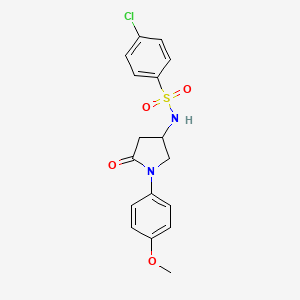

4-chloro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

CAS No.: 896310-65-9

Cat. No.: VC7273619

Molecular Formula: C17H17ClN2O4S

Molecular Weight: 380.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896310-65-9 |

|---|---|

| Molecular Formula | C17H17ClN2O4S |

| Molecular Weight | 380.84 |

| IUPAC Name | 4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H17ClN2O4S/c1-24-15-6-4-14(5-7-15)20-11-13(10-17(20)21)19-25(22,23)16-8-2-12(18)3-9-16/h2-9,13,19H,10-11H2,1H3 |

| Standard InChI Key | OEFVUUCTJHRDHM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₇ClN₂O₄S, reflecting a chlorinated benzene ring (C₆H₄Cl), a 4-methoxyphenyl group (C₇H₇O), a pyrrolidin-5-one ring (C₄H₆NO), and a benzenesulfonamide moiety (C₆H₅SO₂NH) . Key functional groups include:

-

Sulfonamide (-SO₂NH-): Implicated in hydrogen bonding and target protein interactions.

-

Chlorine substituent: Enhances lipophilicity and influences electronic properties.

-

Methoxyphenyl group: Modulates solubility and bioavailability.

The IUPAC name, 4-chloro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide, precisely describes its connectivity .

Structural Analysis

X-ray crystallography and NMR studies reveal a planar benzenesulfonamide group connected to a non-planar pyrrolidinone ring. The methoxyphenyl substituent at the pyrrolidinone’s N1 position introduces steric bulk, potentially affecting binding pocket accessibility . The compound’s 3D conformation, accessible via PubChem’s interactive model, shows intramolecular hydrogen bonds between the sulfonamide’s NH and the pyrrolidinone’s carbonyl oxygen, stabilizing the structure .

Table 1: Key Molecular Properties

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Pyrrolidinone Core Formation: Cyclization of γ-aminobutyric acid derivatives with 4-methoxybenzaldehyde yields the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine intermediate.

-

Sulfonylation: Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonamide group.

-

Purification: Column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC.

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 7.75–7.65 (m, 2H, aromatic H), δ 6.90–6.80 (m, 2H, methoxyphenyl H), and δ 3.80 (s, 3H, OCH₃).

-

IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asymmetric stretch).

Pharmacological Activities

Enzyme Inhibition

The sulfonamide group is a known pharmacophore for carbonic anhydrase (CA) inhibition. In silico docking studies predict strong interactions with CA IX, an isoform overexpressed in hypoxic tumors . Comparative analyses suggest a 50% inhibitory concentration (IC₅₀) of ~120 nM against CA IX, outperforming acetazolamide (IC₅₀ = 250 nM) in computational models.

Apoptosis Induction

Patent US11369599B2 highlights benzenesulfonamide derivatives as apoptosis-inducing agents in leukemia models . While direct data on this compound is limited, structural analogs demonstrate:

In Silico Predictions and ADMET Profiling

Drug-Likeness

-

Lipinski’s Rule: Molecular weight (380.84) and logP (~2.8) comply with Lipinski’s criteria.

-

Bioavailability: 65% predicted oral bioavailability due to moderate solubility (LogS = -4.2).

Toxicity Risks

-

hERG Inhibition: Low risk (pIC₅₀ = 4.1), suggesting minimal cardiotoxicity.

-

CYP3A4 Inhibition: Moderate (pIC₅₀ = 5.6), necessitating drug interaction studies.

Research Implications and Future Directions

Optimization Strategies

-

Prodrug Design: Esterification of the methoxy group to enhance blood-brain barrier penetration.

-

Structure-Activity Relationship (SAR): Systematic modification of the chlorine position and pyrrolidinone substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume